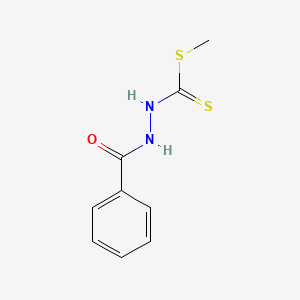
4-hydroxy-2-oxo-N-pentyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-oxo-N-pentyl-1,2-dihydroquinoline-3-carboxamide is a fascinating compound with potential pharmaceutical and biological applications. Its unique structure combines a quinoline core with a carboxamide group, making it an intriguing subject for research and development.
Preparation Methods
Synthetic Routes:: The synthetic routes to obtain this compound involve several steps. One common approach is the condensation of an appropriate amine with a quinoline-2,4-dione derivative. The reaction typically proceeds under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ efficient synthetic strategies to produce this compound. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactivity:: 4-Hydroxy-2-oxo-N-pentyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized to form quinone derivatives.
Reduction: Reduction of the quinone moiety can yield the corresponding dihydroquinoline.
Substitution: Nucleophilic substitution reactions at the amide group are possible.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or alkoxides.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to quinone derivatives, while reduction produces dihydroquinolines.
Scientific Research Applications
4-Hydroxy-2-oxo-N-pentyl-1,2-dihydroquinoline-3-carboxamide finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets or pathways. Further research is needed to elucidate these interactions fully.
Comparison with Similar Compounds
While 4-Hydroxy-2-oxo-N-pentyl-1,2-dihydroquinoline-3-carboxamide is unique, it shares similarities with other quinoline derivatives. Notable compounds include 2-hydroxyquinoline and 4-hydroxyquinoline (4-quinolinol).
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-pentyl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-6-9-16-14(19)12-13(18)10-7-4-5-8-11(10)17-15(12)20/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,19)(H2,17,18,20) |
InChI Key |
NBHLXNWSBLUMNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)
![2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002075.png)

![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)



![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)


